5-(2-Bromoethyl)-2'-deoxyuridine
Descripción
5-(2-Bromoethyl)-2'-deoxyuridine (BEUdR) is a pyrimidine nucleoside analog designed to inhibit herpes simplex virus (HSV) replication by targeting viral thymidine kinase (TK) . Structurally, BEUdR features a bromoethyl substituent at the 5-position of the uridine base (Figure 1), which confers selective phosphorylation in HSV-infected cells. While its antiviral activity against HSV-1 and HSV-2 is weaker than reference compounds like acyclovir (ACG) and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), BEUdR exhibits remarkably low cytotoxicity (ID₅₀ = 8500 µM in uninfected cells), resulting in a high therapeutic index .
Propiedades
Fórmula molecular |
C11H15BrN2O5 |
|---|---|
Peso molecular |
335.15 g/mol |
Nombre IUPAC |
5-(2-bromoethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
ARAPHVJYXVDNPN-DJLDLDEBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCBr)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCBr)CO)O |
Sinónimos |
5-(2-bromoethyl)-2'-deoxyuridine BEUdR |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Related Antivirals
Acyclovir (ACG) and Bromovinyldeoxyuridine (BVDU)
- Potency: BEUdR is less potent than ACG and BVDU against HSV-1 and HSV-2. BVDU, for example, inhibits HSV-1 replication at nanomolar concentrations, whereas BEUdR requires micromolar doses .
- Toxicity : BEUdR’s ID₅₀ (8500 µM) is orders of magnitude higher than ACG (ID₅₀ ~ 50–100 µM), making it one of the least toxic nucleoside analogs .
- Selectivity Index (SI) : Despite lower potency, BEUdR’s SI (ratio of cytotoxic to antiviral concentration) rivals or exceeds ACG and BVDU due to its minimal host cell toxicity .
5-Iodo-2'-Deoxyuridine (IUDR)
- Pharmacokinetics : BEUdR achieves serum concentrations 10–25× higher than IUDR after oral administration (peak: 40–100 µg/mL vs. 4–10 µg/mL) and maintains detectable blood levels for >5 hours .
- Clinical Toxicity : IUDR causes severe side effects (stomatitis, leukopenia) at therapeutic doses , whereas BEUdR’s low cytotoxicity suggests a safer profile .
5-Bromo-6-Azido Derivatives
- Spectrum : 5-Bromo-6-azido-2'-deoxyuridine derivatives inhibit HSV-1, HSV-2, HCMV, and VZV, showing broader activity than BEUdR, which is HSV-specific .
- Mechanism : These derivatives likely act via DNA chain termination, contrasting with BEUdR’s TK-dependent phosphorylation .
Comparison with Other Antiviral Agents
Trifluridine and Idoxuridine
- Potency : Trifluridine (EC₅₀ = 0.67 µM) is 10× more potent than idoxuridine (EC₅₀ = 6.8 µM) against feline herpesvirus-1, while BEUdR and BVDU are less active (EC₅₀ > 10 µM) .
- Clinical Use : Trifluridine’s high potency makes it a first-line topical treatment, whereas BEUdR’s lower activity limits its utility to systemic applications .
Thienyl and Furan Derivatives
- 5-(5-Bromothien-2-yl)-2'-Deoxyuridine: This analog matches BVDU’s potency against HSV-1 (EC₅₀ ~ 0.01 µM) but retains higher selectivity due to reduced genotoxicity . BEUdR, in contrast, is less potent (EC₅₀ ~ 10–100 µM) but equally selective .
- 5-(Furan-2-yl)-2'-Deoxyuridine : Synthesized via Suzuki-Miyaura coupling, this compound has moderate antiviral activity but lacks detailed toxicity data, precluding direct comparison .
Structural and Mechanistic Insights
Bromoethyl vs. Bromovinyl Substituents
The bromoethyl group in BEUdR confers steric flexibility compared to BVDU’s rigid bromovinyl moiety. This difference may reduce BEUdR’s affinity for viral TK but enhance metabolic stability .
Chloroethyl Analogs
5-(2-Chloroethyl)-2'-deoxyuridine (CAS 90301-59-0) shares BEUdR’s structure but replaces bromine with chlorine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
